N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-phenyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13(21)19-15-7-9-16(10-8-15)24(22,23)20-12-11-18-17(20)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLOMUCESFOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4,5-Dihydro-1H-imidazole Core
The synthesis begins with constructing the 2-phenyl-4,5-dihydro-1H-imidazole moiety. A common approach involves cyclizing 1,2-diaminoethane derivatives with carbonyl compounds. For example, 1-phenylethane-1,2-diamine reacts with benzaldehyde in acetic acid (AcOH) under reflux to form 2-phenyl-4,5-dihydro-1H-imidazole. Catalytic sulfuric acid (H₂SO₄) enhances cyclization efficiency, achieving yields up to 78%.
Key Reaction Conditions
Sulfonation of the Imidazole Ring
The 4,5-dihydroimidazole intermediate undergoes sulfonation to introduce the sulfonyl group. Chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C is typically used, followed by quenching with ice water to yield the sulfonyl chloride derivative. This step requires strict temperature control to minimize side reactions.
Optimized Sulfonation Protocol
Coupling with 4-Aminophenylacetamide
The sulfonyl chloride intermediate is coupled with 4-aminophenylacetamide in a nucleophilic aromatic substitution reaction. The process employs a base such as triethylamine (Et₃N) to neutralize HCl, facilitating the displacement of the chloride group.
Coupling Reaction Details
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Solvent: Tetrahydrofuran (THF) or acetonitrile
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Base: Et₃N (2.0 eq)
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Temperature: Room temperature (25°C)
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Reaction Time: 12–18 hours
Representative Reaction Pathway
Optimization of Reaction Conditions
Solvent Effects on Sulfonation and Coupling
Ethanol and THF are preferred for their ability to dissolve both polar and non-polar intermediates. A comparative analysis revealed that THF increases coupling reaction yields by 15% compared to DMF due to better nucleophile activation.
Table 1: Solvent Impact on Coupling Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 72 |
| DMF | 25 | 57 |
| Acetonitrile | 25 | 68 |
Temperature and Catalytic Modifications
Elevating the cyclization temperature to 100°C improves imidazole ring formation kinetics but risks decomposition. Adding molecular sieves during coupling reduces moisture interference, enhancing reproducibility.
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield Optimization
Recrystallization from ethanol yields >98% purity, while silica gel chromatography is reserved for crude mixtures with side products.
Challenges and Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Triethylamine, palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Structural Overview
The compound is characterized by its unique imidazole and sulfonamide functionalities, which contribute to its biological activity. Its molecular formula is and it has a molecular weight of 341.39 g/mol .
Anticancer Activity
Numerous studies have investigated the anticancer potential of N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide. Research indicates that compounds with similar imidazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from imidazole derivatives have shown promising results against human cancer cell lines such as MDA-MB-231 and HCT116. These studies report percent growth inhibition rates exceeding 70% in some cases .
- Mechanism of Action : The anticancer properties are often attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of sulfonamide compounds demonstrate significant activity against a range of pathogens:
- Bacterial Inhibition : Studies have shown that similar sulfonamide derivatives can effectively inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition Studies
Another critical application area for this compound is in enzyme inhibition:
α-glucosidase and Acetylcholinesterase Inhibition
Research has indicated that sulfonamide derivatives can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are important targets in diabetes management and neurodegenerative diseases respectively:
- α-glucosidase Inhibition : This mechanism is crucial for controlling postprandial blood glucose levels. Compounds exhibiting this activity could be beneficial for diabetes therapy .
- Acetylcholinesterase Inhibition : The inhibition of this enzyme is significant in the treatment of Alzheimer's disease, highlighting the potential neuroprotective effects of such compounds .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural differences among analogs lie in substitutions on the imidazole ring and the sulfonyl/sulfanyl linker:
Key Observations :
- The target compound’s sulfonyl linker enhances polarity and hydrogen-bonding capacity compared to the sulfanyl group in .
- the target’s simpler phenyl group.
- 1-Methyl-4,5-diphenyl substitution in increases hydrophobicity, which may improve membrane permeability but reduce solubility.
Physicochemical Properties
Key Observations :
- Compound 10b has a larger molecular weight and additional polar groups (oxo, indole), likely reducing bioavailability compared to the target.
Biological Activity
N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a detailed overview of its biological activity.
Chemical Structure and Properties
This compound has the following chemical formula: with a molecular weight of approximately 345.4 g/mol. The compound features a sulfonamide group attached to a phenyl ring, which is further linked to an acetamide moiety. This structural configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through various mechanisms:
- Cytotoxicity Testing : The compound has been subjected to cytotoxicity assays against several human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112). The results indicated significant inhibition of cell growth with IC50 values in the micromolar range, suggesting potent cytotoxic effects .
- Structure-Activity Relationship (SAR) : The presence of the imidazole ring and sulfonamide group is believed to enhance the compound's interaction with cellular targets involved in tumor growth. Variations in substituents on the phenyl rings have been shown to influence potency, indicating that specific structural modifications can lead to improved efficacy .
- Mechanisms of Action : The proposed mechanisms include the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity:
- Antibacterial Effects : Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is hypothesized to be a significant contributor to its antibacterial properties .
- Comparison with Standard Antibiotics : In comparative studies, this compound exhibited comparable or superior activity against certain bacterial strains when compared to established antibiotics like ciprofloxacin .
Research Findings Summary
The following table summarizes key findings regarding the biological activities of this compound:
| Activity Type | Cell Line/Organism | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | SISO (Cervical) | Micromolar range | Induction of apoptosis |
| RT-112 (Bladder) | Micromolar range | Inhibition of signaling pathways | |
| Antimicrobial | Various Bacteria | Comparable to ciprofloxacin | Disruption of cell wall synthesis |
Case Studies
- Case Study 1 : A study involving the treatment of cervical cancer cells with N-{4-[(2-phenyldihydroimidazole)sulfonyl]phenyl}acetamide showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
- Case Study 2 : In an investigation into its antimicrobial properties, the compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays compared to control antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
